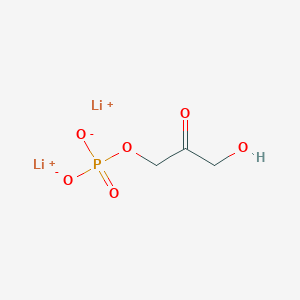

Dihydroxyacetone phosphate dilithium salt

Description

Central Role in Core Metabolic Pathways

DHAP's importance is underscored by its participation in several essential metabolic pathways that are conserved across a wide range of organisms, from microbes to humans. nih.govumaryland.edu

At the heart of carbohydrate metabolism, DHAP is a key intermediate in both glycolysis and gluconeogenesis. umaryland.edufiveable.me

Glycolysis: During the breakdown of glucose for energy, the six-carbon molecule fructose (B13574) 1,6-bisphosphate is cleaved by the enzyme aldolase (B8822740) to produce two three-carbon molecules: glyceraldehyde 3-phosphate (G3P) and DHAP. bionity.comfiveable.me DHAP is then rapidly and reversibly isomerized to G3P by the enzyme triosephosphate isomerase. fiveable.meproteopedia.org This conversion ensures that both halves of the original glucose molecule can proceed through the subsequent energy-yielding steps of glycolysis. fiveable.me

Gluconeogenesis: In the anabolic pathway of gluconeogenesis, which synthesizes glucose from non-carbohydrate precursors, the reverse reaction occurs. Two three-carbon molecules, G3P and DHAP, are combined by aldolase to form fructose 1,6-bisphosphate, a crucial step in rebuilding glucose. nih.gov This dual role highlights DHAP's central position in maintaining glucose homeostasis.

Key Enzymes and Reactions Involving DHAP in Glycolysis and Gluconeogenesis

| Pathway | Enzyme | Reaction | Role of DHAP |

|---|---|---|---|

| Glycolysis | Aldolase | Fructose 1,6-bisphosphate → Glyceraldehyde 3-phosphate + Dihydroxyacetone phosphate (B84403) | Product |

| Glycolysis | Triosephosphate Isomerase | Dihydroxyacetone phosphate ⇌ Glyceraldehyde 3-phosphate | Substrate |

| Gluconeogenesis | Aldolase | Glyceraldehyde 3-phosphate + Dihydroxyacetone phosphate → Fructose 1,6-bisphosphate | Substrate |

DHAP serves as a critical link between carbohydrate and lipid metabolism. Glycerol (B35011), a backbone component of triglycerides and phospholipids, can enter the glycolytic pathway via its conversion to DHAP. wikipedia.orgwikipedia.org The enzyme glycerol-3-phosphate dehydrogenase catalyzes the oxidation of glycerol-3-phosphate to DHAP. wikipedia.orgyoutube.com

Conversely, DHAP can be reduced to glycerol-3-phosphate, providing the necessary backbone for the synthesis of phosphatidic acid, a precursor for both triglycerides and various phospholipids. nih.govtaylorandfrancis.com This process is particularly important in adipose tissue for the synthesis of new triglycerides. wikipedia.orgbionity.com Research in yeast has shown that both glycerol-3-phosphate and DHAP can be used as substrates for the acylation reactions that lead to the formation of phosphatidic acid. nih.gov

The integration of DHAP into fat metabolism is crucial for both the breakdown and synthesis of fats. During the breakdown of triglycerides (lipolysis), glycerol is released and can be converted to DHAP to enter the central energy-producing pathways. wikipedia.orgbionity.com

In the synthesis of fats (lipogenesis), DHAP derived from glycolysis is reduced to glycerol-3-phosphate. bionity.com This molecule provides the three-carbon backbone to which fatty acids are attached to form triglycerides for energy storage. wikipedia.org This bidirectional flow highlights the central regulatory role of DHAP in managing cellular fat stores.

In photosynthetic organisms, DHAP is a key product of the Calvin cycle, the process that fixes carbon dioxide into organic molecules. wikipedia.orgwikipedia.org In this pathway, 1,3-bisphosphoglycerate is reduced to produce glyceraldehyde-3-phosphate (G3P). proteopedia.org A portion of this G3P is then isomerized to DHAP. proteopedia.orgwikipedia.org

DHAP and G3P are then used in a series of reactions to regenerate the initial CO₂ acceptor molecule, ribulose-5-phosphate, ensuring the continuation of the cycle. wikipedia.orgbionity.com Additionally, DHAP and G3P can be combined to form fructose-1,6-bisphosphate, which can then be converted to other sugars for use by the plant. wikipedia.orglibretexts.org

Significance in Three-Carbon Sugar Pool Dynamics Research

DHAP is a central component of the three-carbon sugar phosphate pool in cells. Research utilizing DHAP, often in its stable dilithium (B8592608) salt form, is crucial for understanding the dynamics and regulation of this pool. npchem.co.th Studies involving DHAP help to elucidate how cells allocate these fundamental building blocks between energy production (glycolysis) and the biosynthesis of other essential molecules, such as lipids and nucleotides.

Role in Advanced Glycation End-product (AGE) Formation Research

Advanced glycation end-products (AGEs) are harmful compounds that form when sugars react with proteins or lipids. They are implicated in aging and the development of chronic diseases. nih.gov Research has identified that DHAP can be a precursor to the formation of methylglyoxal (B44143) (MGO), a highly reactive dicarbonyl compound that is a major precursor of AGEs. nih.gov The spontaneous decomposition of DHAP can lead to the formation of MGO. nih.gov Therefore, studying the metabolism of DHAP is important for understanding the mechanisms of AGE formation and for developing strategies to mitigate their detrimental effects. nih.gov

Summary of DHAP's Roles in Metabolism and Research

| Process/Area of Research | Specific Role of Dihydroxyacetone Phosphate |

|---|---|

| Glycolysis | An intermediate formed from fructose 1,6-bisphosphate, isomerized to glyceraldehyde 3-phosphate. bionity.comfiveable.me |

| Gluconeogenesis | A building block that combines with glyceraldehyde 3-phosphate to form fructose 1,6-bisphosphate. nih.gov |

| Glycerol Metabolism | The entry point for glycerol into the glycolytic pathway. wikipedia.orgwikipedia.org |

| Phosphatidic Acid Biosynthesis | A precursor for the glycerol backbone of phosphatidic acid. nih.govtaylorandfrancis.com |

| Fat Metabolism | Connects carbohydrate metabolism to the synthesis and breakdown of triglycerides. wikipedia.orgbionity.com |

| Calvin Cycle | A product of carbon fixation used for regeneration of RuBP and synthesis of sugars. wikipedia.orgwikipedia.org |

| Three-Carbon Sugar Pool Dynamics | A key component for studying the allocation of three-carbon units in the cell. npchem.co.th |

| AGE Formation Research | A precursor to methylglyoxal, a key compound in the formation of AGEs. nih.gov |

Properties

IUPAC Name |

dilithium;(3-hydroxy-2-oxopropyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIKESRFRWLYIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Li2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585136 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-56-2 | |

| Record name | Dilithium 3-hydroxy-2-oxopropyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Interactions and Mechanistic Studies Involving Dihydroxyacetone Phosphate Dilithium Salt

Substrate Utilization and Enzyme Characterization

DHAP serves as a substrate for a variety of enzymes, each with distinct catalytic mechanisms and metabolic roles. scientificlabs.co.uknih.gov Its interactions with these enzymes are fundamental to cellular energy production and biosynthesis.

Fructose-Bisphosphate Aldolase (B8822740) (ALDOA) Activity and Specificity

Fructose-1,6-bisphosphate aldolase (ALDOA) is a key enzyme in glycolysis and gluconeogenesis that catalyzes the reversible aldol (B89426) cleavage of fructose (B13574) 1,6-bisphosphate (FBP) into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P). wikipedia.orgbyjus.comnih.gov In glycolysis, the forward reaction cleaves FBP, while in gluconeogenesis, the reverse reaction synthesizes FBP from DHAP and G3P. wikipedia.org

Studies on rabbit muscle aldolase (a Class I aldolase) at low temperatures have revealed nonequivalence in its DHAP binding sites. nih.gov At -13°C, the enzyme exhibits two high-affinity binding sites and two low-affinity sites for DHAP. nih.gov This differentiation in binding affinity is accompanied by a change in catalytic activity. The low-affinity sites are only capable of forming a ketimine phosphate intermediate without proceeding to cleave the C-H bond of DHAP. nih.gov In contrast, the high-affinity sites can still perform the complete catalytic cycle. nih.gov

| Binding Site Type | Dissociation Constant (Kdiss) | Catalytic Capability |

|---|---|---|

| High-Affinity | ≤ 0.1 µM | Cleaves (3S) C-H bond of DHAP |

| Low-Affinity | 4 µM | Forms ketimine phosphate intermediate only |

Triosephosphate Isomerase (TPI) Catalysis and Assay Development

Triosephosphate isomerase (TPI or TIM) is a highly efficient, diffusion-controlled enzyme that catalyzes the rapid and reversible isomerization of dihydroxyacetone phosphate (DHAP) to D-glyceraldehyde-3-phosphate (G3P). nih.govyoutube.comraineslab.com This reaction is crucial in glycolysis, ensuring that the three-carbon units from glucose cleavage can proceed through the subsequent energy-yielding steps. byjus.com

The catalytic mechanism involves an enediol or enediolate intermediate. nih.govacs.org The enzyme's active site contains key residues, including Glutamate-165, which acts as the catalytic base, abstracting a proton from DHAP to initiate the formation of the intermediate. nih.govyoutube.com The active site is shielded from the solvent by the movement of flexible loops upon substrate binding, which helps to stabilize the reactive intermediate. nih.gov

Studies using nuclear magnetic resonance (NMR) spectroscopy in deuterium (B1214612) oxide (D₂O) have elucidated the partitioning of the intermediate. acs.orgnih.gov When DHAP is the substrate, the reaction yields three products: G3P (from intramolecular hydrogen transfer), deuterated G3P (from deuterium incorporation from the solvent), and deuterated DHAP (from deuterium exchange at the C-1 position). nih.gov The non-identical product ratios from DHAP and G3P as starting substrates suggest that the reaction proceeds through distinct intermediates for each direction, rather than a single common intermediate. nih.gov

Due to its specific activity, DHAP is used as a substrate in enzymatic assays to identify and characterize triosephosphate isomerases. scientificlabs.co.ukraineslab.com The conversion of DHAP to G3P can be monitored by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase, which consumes G3P and oxidizes NADH, allowing for spectrophotometric measurement. acs.orgtaylorandfrancis.com

Glycerol-3-Phosphate Dehydrogenase (GPDH) Reaction Mechanisms

Glycerol-3-phosphate dehydrogenase (GPDH) is an enzyme that serves as a critical link between carbohydrate and lipid metabolism by catalyzing the reversible redox conversion of dihydroxyacetone phosphate (DHAP) to sn-glycerol 3-phosphate. taylorandfrancis.comwikipedia.org

Two distinct isoforms of GPDH work together in the glycerol-3-phosphate shuttle, which transports reducing equivalents from cytosolic NADH into the mitochondria for oxidative phosphorylation. wikipedia.orgyoutube.com

Cytosolic GPDH (GPD1): This enzyme reduces DHAP to glycerol-3-phosphate, concurrently oxidizing NADH to NAD⁺ in the cytoplasm. wikipedia.orgyoutube.com

Mitochondrial GPDH (GPD2): Located on the inner mitochondrial membrane, this isoform catalyzes the irreversible oxidation of glycerol-3-phosphate back to DHAP. wikipedia.org It uses a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is reduced to FADH₂. The electrons are then transferred to the electron transport chain, typically to coenzyme Q (ubiquinone). wikipedia.orgyoutube.comyoutube.com

This shuttle provides a mechanism for the energy from cytosolic NADH to be utilized by the mitochondria, albeit with a net energy loss equivalent to about one ATP molecule compared to other shuttle systems, because the electrons enter the transport chain via FADH₂ rather than NADH. wikipedia.orgyoutube.com

Dihydroxyacetone Phosphate Reductase Studies

Dihydroxyacetone phosphate (DHAP) reductase is an enzyme that catalyzes the reduction of DHAP to glycerol-3-phosphate, playing a role in glycerol (B35011) metabolism. nih.govnih.gov Studies in plants have identified two forms of DHAP reductase. nih.gov In spinach, for example, one form is located in the chloroplasts and accounts for about 80% of the total activity, while the second form resides in the cytosol. nih.gov The activity of the chloroplast form can be stimulated three- to five-fold by dithiothreitol (B142953) or thioredoxin, whereas the cytosolic form is unaffected. nih.gov

A detailed study on DHAP reductase purified from immature seeds of Brassica campestris revealed it to be a dimeric enzyme with a high specificity for DHAP and NADH. nih.gov The enzyme follows a compulsory-ordered bi-bi reaction mechanism, where NADH binds first to the enzyme, followed by DHAP. nih.gov After the reaction, NAD⁺ is the last product to be released. nih.gov The enzyme's activity was inhibited by several metal ions and non-competitively inhibited by ATP and fructose-1,6-bisphosphate. nih.gov

| Substrate | Michaelis Constant (Km) |

|---|---|

| NADH | 3.3 µM |

| Dihydroxyacetone Phosphate (DHAP) | 26.6 µM |

Enzyme-Substrate Binding and Transition State Stabilization

The binding of DHAP to enzymes and the stabilization of high-energy transition states are critical for catalysis. The phosphate group of DHAP plays a particularly important role in these interactions.

Phosphate Group Contributions to Enzyme-Substrate Interactions

The phosphate group of dihydroxyacetone phosphate is crucial for its proper binding and catalytic conversion by various enzymes. core.ac.uk The phosphate binding site is a highly conserved feature in the family of (β/α)8-barrel proteins, which includes enzymes like aldolase and triosephosphate isomerase, indicating its fundamental importance. core.ac.uk

Research comparing the interaction of aldolase with DHAP and its non-natural analog, dihydroxyacetone sulfate (B86663) (DHAS), has provided significant insight into the role of the phosphate group. researchgate.net While DHAS can bind to the enzyme and form an iminium ion, it does not undergo the subsequent proton abstraction necessary for the reaction to proceed. researchgate.net This has led to the proposal that the phosphate group of DHAP itself acts as an intramolecular catalyst for the abstraction of the α-proton. researchgate.net The sulfate group in DHAS is too weakly basic to perform this function efficiently, which explains its inability to act as a substrate. researchgate.net This suggests the phosphate moiety is not merely an anchor for binding but an active participant in the chemical mechanism of the aldolase reaction. researchgate.net In the glycerol-3-phosphate shuttle, the phosphate group is essential for the recognition and processing of glycerol-3-phosphate by the mitochondrial GPDH. wikipedia.org

Influence on Reaction Kinetics and Catalytic Efficiency

Dihydroxyacetone phosphate (DHAP) is a key substrate for a variety of enzymes, and its interaction significantly influences their reaction kinetics and catalytic efficiency. Dihydroxyacetone (Dha) kinases, for instance, are a family of enzymes that phosphorylate dihydroxyacetone to form DHAP. nih.gov These enzymes exhibit high affinity for their substrates, as indicated by their low Michaelis-Menten constants (Km).

The catalytic rate (kcat) and Michaelis-Menten constant (Km) are critical parameters for evaluating the catalytic efficiency of these enzymes. For example, the ATP-dependent dihydroxyacetone kinase from Citrobacter freundii demonstrates a high catalytic turnover rate. nih.govacs.org A multienzyme system utilizing a recombinant dihydroxyacetone kinase (DHAK) from C. freundii has also been developed, highlighting its catalytic efficiency in C-C bond formation. researchgate.net

Below is a data table summarizing the kinetic parameters of dihydroxyacetone kinases from different sources.

| Enzyme | Source | kcat (min⁻¹) | Km for Dha (µM) |

| PTS-dependent Dha kinase | Escherichia coli | 290 | <6 |

| ATP-dependent Dha kinase | Citrobacter freundii | 1050 | <6 |

| Recombinant DHAK | Citrobacter freundii | 120 | 1.8 |

This table is generated from data found in references nih.govacs.orgresearchgate.net.

The metabolism of dihydroxyacetone in the liver, which rapidly converts it to DHAP, shows complex kinetics that necessitate mathematical modeling to estimate specific reaction rate constants. nih.gov The position of DHAP in the glycolytic pathway makes its metabolic fate a critical point of regulation. nih.gov

Allosteric Activation Mechanisms

Allosteric regulation is a fundamental mechanism for controlling enzyme activity, where binding of a ligand at one site affects the catalytic activity at a distant active site. In the context of enzymes related to DHAP metabolism, allosteric mechanisms ensure precise control over metabolic pathways.

A well-studied example of allosteric activation is the imidazole (B134444) glycerol phosphate synthase (HisFH) complex. nih.gov This bienzyme complex is allosterically regulated, and its active conformation is achieved only when the substrates for both of its subunits are bound. nih.gov This binding triggers significant conformational changes that lead to a 4500-fold activation of the enzyme's glutaminase (B10826351) activity. nih.gov This activation involves the formation of an oxyanion hole in the active site of the HisH subunit, a structural feature crucial for catalysis. nih.gov The enzyme exists in a dynamic equilibrium between an inactive and an active state, and substrate binding shifts this equilibrium towards the active conformation. nih.gov

Structural Basis of Enzymatic Recognition

The specific recognition of dihydroxyacetone phosphate by enzymes is determined by the three-dimensional structure of their active sites, including the conservation of key amino acid residues and the dynamic conformational changes that occur during the catalytic cycle.

Active Site Conservation and Conformational Dynamics

The active sites of enzymes that bind DHAP and structurally similar molecules are highly specialized. In dihydroxyacetone kinases from Escherichia coli and Citrobacter freundii, substrates are bound through a hemiaminal linkage to a conserved histidine residue in the active site. nih.govacs.org This covalent intermediate is crucial for substrate specificity, allowing the enzyme to select for short-chain carbonyl compounds while discriminating against structurally similar polyols. nih.govacs.org

Conformational dynamics play a vital role in catalysis. For example, 1-deoxy-d-xylulose (B118218) 5-phosphate (DXP) synthase, an enzyme involved in a related metabolic pathway, undergoes significant conformational changes between a "closed" and an "open" state. nih.gov The binding of substrates and the progression of the reaction trigger these changes, which are essential for the catalytic cycle. nih.gov Specific histidine residues have been identified as critical for maintaining the closed conformation, directly linking these conformational dynamics to the enzyme's catalytic activity. nih.gov

Stereospecific Proton Transfer Mechanisms

The interconversion of dihydroxyacetone phosphate and D-glyceraldehyde 3-phosphate is catalyzed by triosephosphate isomerase (TPI), a remarkably efficient enzyme. core.ac.ukdrugbank.com The mechanism of TPI involves a stereospecific proton transfer. The enzyme abstracts a proton from DHAP to form an enediolate intermediate. core.ac.uk This intermediate is then reprotonated at a different position to yield D-glyceraldehyde 3-phosphate. core.ac.uk This precise proton handling ensures the stereospecificity of the reaction, which is fundamental to glycolysis.

Ligand Conformation within Enzyme Complexes

X-ray crystallography has provided detailed insights into how ligands like DHAP are oriented within an enzyme's active site. In the case of dihydroxyacetone kinase, the crystal structures of the enzyme in complex with D,L-glyceraldehyde and dihydroxyacetone phosphate have shown that these molecules are bound as a hemiaminal to an active-site histidine. nih.govacs.org This covalent linkage precisely orients the substrate for the subsequent phosphorylation reaction.

In the allosterically regulated imidazole glycerol phosphate synthase complex, the binding of the substrate analogue ProFAR to the HisF subunit induces significant conformational changes. nih.gov Interactions such as a salt bridge, π-stacking, and hydrogen bonds stabilize the ligand within the active site, leading to the recruitment of other structural elements of the enzyme to form the fully active conformation. nih.gov

Kinetic Analysis of Dihydroxyacetone Phosphate-Dependent Enzymes

Kinetic analysis of enzymes that utilize DHAP is essential for understanding their mechanism and role in metabolism. Such analyses involve determining binding affinities and catalytic rates for various substrates.

Dihydroxyacetone kinases have been a subject of detailed kinetic studies. The binding constants for the E. coli kinase with several short-chain carbonyl compounds have been determined, revealing a high affinity for dihydroxyacetone. nih.govacs.org

Below is an interactive data table of the binding constants for the E. coli PTS-dependent dihydroxyacetone kinase.

| Substrate | Binding Constant (Kd) (µM) |

| Dihydroxyacetone (Dha) | 3.4 |

| Dihydroxyacetone phosphate (DhaP) | 780 |

| D,L-glyceraldehyde (GA) | 50 |

| D,L-glyceraldehyde-3-phosphate | 90 |

This table is generated from data found in references nih.govacs.org.

Kinetic modeling has also been applied to understand the metabolism of hyperpolarized dihydroxyacetone in the liver. nih.gov Due to the multiple metabolic fates of DHAP, a multi-step modeling approach is required to accurately estimate the kinetic parameters of the various enzymatic reactions involved in the Embden-Meyerhof-Parnas pathway. nih.gov Methodologies for in-depth kinetic analysis include steady-state and pre-steady-state kinetics, fluorescence binding assays, and kinetic isotope effects, which can help to identify reaction intermediates and elucidate the catalytic mechanism of DHAP-dependent enzymes. uta.edu

Michaelis-Menten Kinetics and Parameter Determination

The kinetic parameters of enzymes that utilize dihydroxyacetone phosphate as a substrate are crucial for understanding their efficiency and behavior under different physiological conditions. The Michaelis-Menten model provides a framework for determining the affinity of an enzyme for its substrate (Kₘ) and its maximum reaction velocity (Vₘₐₓ).

Several key enzymes interact with DHAP, and their kinetic parameters have been characterized. Dihydroxyacetone kinase (DhaK) catalyzes the phosphorylation of dihydroxyacetone to DHAP. Studies on DhaK from Citrobacter freundii, which is ATP-dependent, and the phosphoenolpyruvate-dependent (PEP-dependent) DhaK from Escherichia coli have revealed high affinities for dihydroxyacetone, with Kₘ values of less than 6 μM for both. nih.govnih.gov The catalytic constant (kcat) for the E. coli enzyme is 4.8 s⁻¹, while the ATP-dependent kinase from C. freundii exhibits a kcat of 1050 min⁻¹. nih.govnih.gov

Glycerol-3-phosphate dehydrogenase (GPDH) catalyzes the reversible conversion of DHAP to glycerol-3-phosphate. The mitochondrial form of this enzyme (mGPDH) is involved in the glycerol phosphate shuttle. Kinetic studies of rabbit muscle L-glycerol 3-phosphate dehydrogenase have been conducted for the reduction of dihydroxyacetone phosphate by NADH over a pH range of 6 to 9. Current time information in Asia/Manila. In human liver, the Kₘ of glycerol-3-phosphate dehydrogenase for DHAP has been determined, highlighting the enzyme's role in both lipid and carbohydrate metabolism. nih.gov

Fructose-1,6-bisphosphate aldolase, a key enzyme in glycolysis and gluconeogenesis, catalyzes the reversible cleavage of fructose-1,6-bisphosphate into DHAP and glyceraldehyde-3-phosphate (G3P). The kinetic properties of aldolase isozymes from various sources have been investigated. For instance, recombinant human aldolase C exhibits a Kₘ of 10.7 ± 0.5 μM for fructose-1,6-bisphosphate. nih.gov The kinetic parameters for the reverse reaction, the condensation of DHAP and G3P, are also of significant interest.

The following table summarizes the Michaelis-Menten kinetic parameters for several enzymes that interact with dihydroxyacetone phosphate.

| Enzyme | Source | Substrate | Kₘ (μM) | Vₘₐₓ | kcat | Reference |

|---|---|---|---|---|---|---|

| Dihydroxyacetone Kinase (PEP-dependent) | Escherichia coli | Dihydroxyacetone | <6 | - | 4.8 s⁻¹ | nih.gov |

| Dihydroxyacetone Kinase (ATP-dependent) | Citrobacter freundii | Dihydroxyacetone | <6 | - | 1050 min⁻¹ | nih.gov |

| Glycerol-3-Phosphate Dehydrogenase | Human Liver | Dihydroxyacetone Phosphate | - | - | - | nih.gov |

| Fructose-1,6-bisphosphate Aldolase C | Human | Fructose-1,6-bisphosphate | 10.7 ± 0.5 | - | 5.2 ± 0.2 s⁻¹ | nih.gov |

Product Inhibition Studies

Product inhibition is a form of enzyme regulation where the product of an enzymatic reaction inhibits the enzyme's activity. This is a common feedback mechanism in metabolic pathways. Dihydroxyacetone phosphate, as a product in several key reactions, has been shown to act as an inhibitor.

In the glycerol phosphate shuttle, the mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) catalyzes the oxidation of glycerol-3-phosphate to DHAP. This reaction is irreversible and exhibits product inhibition by DHAP. Current time information in Asia/Manila. The inhibition is competitive, meaning that DHAP binds to the active site of the enzyme, preventing the substrate from binding. Current time information in Asia/Manila. This is a crucial regulatory step in coordinating glycolysis and mitochondrial respiration.

Conversely, in the reduction of DHAP to L-glycerol 3-phosphate catalyzed by glycerol-3-phosphate dehydrogenase (GPDH), L-glycerol 3-phosphate acts as a noncompetitive product inhibitor when either NADH or DHAP is the varied substrate. capes.gov.br This indicates that the product binds to a site other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. capes.gov.br

For fructose-1,6-bisphosphate aldolase, which catalyzes the reversible cleavage of fructose-1,6-bisphosphate, both DHAP and glyceraldehyde-3-phosphate are products. While much research has focused on substrate analogue inhibitors, the inhibitory effects of the natural products are also significant for understanding the regulation of glycolysis and gluconeogenesis. portlandpress.com

Triosephosphate isomerase (TPI), which interconverts DHAP and glyceraldehyde-3-phosphate, is another enzyme where product inhibition is relevant. The high efficiency of TPI is crucial for the progression of glycolysis, and its activity is influenced by the concentrations of both its substrate and product. chegg.com

The following table summarizes findings from product inhibition studies involving dihydroxyacetone phosphate.

| Enzyme | Inhibitor | Type of Inhibition | Ki Value | Reference |

|---|---|---|---|---|

| mitochondrial sn-Glycerol 3-Phosphate Dehydrogenase | Dihydroxyacetone Phosphate | Competitive | - | Current time information in Asia/Manila. |

| Glycerol-3-Phosphate Dehydrogenase | L-Glycerol 3-Phosphate | Noncompetitive | - | capes.gov.br |

pH-Rate Profile Analysis and Catalytic Residue Identification

The activity of enzymes is highly dependent on the pH of their environment, as changes in pH can affect the protonation state of amino acid residues in the active site, which are often directly involved in the catalytic mechanism. The analysis of pH-rate profiles, which plots enzyme activity against pH, is a powerful tool for identifying these critical catalytic residues and determining their pKa values.

For triosephosphate isomerase (TPI) , the pH-dependence of its catalytic activity has been extensively studied. The pH-rate profile for the isomerization reaction reveals apparent pKa values of approximately 6.0 and 9.0. nih.govcapes.gov.br These values are attributed to key catalytic residues in the active site. The generally accepted mechanism involves a glutamate (B1630785) residue (Glu165 in many species) acting as a catalytic base, abstracting a proton from the substrate, and a histidine residue (His95) acting as a catalytic acid, donating a proton. chegg.com The pKa of the catalytic glutamate is crucial for its function as a base.

The pH optimum for fructose-1,6-bisphosphate aldolase from various sources has also been characterized. For example, the recombinant aldolase from Euphausia superba exhibits maximum activity at pH 7.0. nih.gov The catalytic mechanism of class I aldolases involves the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site. The pH profile reflects the pKa values of the amino groups and other residues involved in proton transfer during the reaction. researchgate.net For instance, in human aldolase C, residues such as Arg42, Lys146, and Arg303 in the active site are crucial for its specific activity. nih.gov

The activity of glycerol-3-phosphate dehydrogenase (GPDH) is also pH-dependent. Studies on the enzyme from rabbit muscle have examined its kinetics over a pH range of 6 to 9. Current time information in Asia/Manila. The catalytic mechanism involves a lysine residue (Lys204 in human GPDH) acting as a general base to abstract a proton from the substrate. wikipedia.org The pH-rate profile for GAPDH, a related dehydrogenase, shows a high sensitivity to pH, with optimal activity typically around pH 8.0 to 8.5. asm.org

The table below presents information on the pH-dependence and identified catalytic residues for enzymes that interact with dihydroxyacetone phosphate.

| Enzyme | Optimal pH | Identified Catalytic Residues | Apparent pKa Values | Reference |

|---|---|---|---|---|

| Triosephosphate Isomerase | 7-9 | Glu165, His95 | ~6.0, ~9.0 | nih.govcapes.gov.brchegg.comyoutube.com |

| Fructose-1,6-bisphosphate Aldolase (E. superba) | 7.0 | Key Lysine residue for Schiff base | - | nih.gov |

| Glyceraldehyde-3-Phosphate Dehydrogenase | 8.0-8.5 | Cys158, His185 | - | asm.orgnih.gov |

| Glycerol-3-Phosphate Dehydrogenase | 6-9 (studied range) | Lys204 | - | Current time information in Asia/Manila.wikipedia.org |

Advanced Methodologies for Dihydroxyacetone Phosphate Dilithium Salt Research

Biocatalytic Production and Synthetic Applications

The intrinsic instability of dihydroxyacetone phosphate (B84403) (DHAP) complicates its use in biocatalytic processes. plos.orgnih.govfigshare.comuwa.edu.aunih.gov This has spurred the development of advanced enzymatic and in vitro biocatalytic approaches for its generation and immediate application in the synthesis of valuable chiral molecules.

Enzymatic Cascade Systems for Dihydroxyacetone Phosphate Generation

Enzymatic cascade systems offer an efficient method for the in situ generation of DHAP, mitigating issues related to its instability. plos.orgnih.govfigshare.comuwa.edu.aunih.gov These multi-enzyme, one-pot reactions convert a stable precursor, such as glycerol (B35011), into DHAP, which is then directly utilized in a subsequent reaction. plos.orgnih.govfigshare.comuwa.edu.aunih.gov

One highly effective cascade involves a four-enzyme system for the conversion of glycerol to DHAP. plos.orgnih.govfigshare.comuwa.edu.aupublications.csiro.au This system comprises glycerol kinase, acetate (B1210297) kinase, glycerophosphate oxidase, and catalase. plos.orgnih.govfigshare.comuwa.edu.aupublications.csiro.au Glycerol kinase first phosphorylates glycerol to glycerol-3-phosphate, a stable intermediate. plos.org Subsequently, glycerophosphate oxidase oxidizes glycerol-3-phosphate to DHAP. plos.orgnih.govplos.org Acetate kinase is included for ATP regeneration, while catalase mitigates the hydrogen peroxide byproduct from the oxidase reaction. plos.orgnih.gov

Alternative enzymatic routes for the conversion of glycerol-3-phosphate to DHAP have also been explored. plos.orgnih.gov These include the use of NAD(P)-dependent glycerol-3-phosphate dehydrogenases coupled with water-forming NADH oxidase enzymes for NAD regeneration. plos.orgnih.gov Another approach utilizes the acid phosphatase from Shigella flexneri (PhoN-Sf) with pyrophosphate as a cost-effective phosphate donor. nih.gov

| Enzyme Cascade System | Key Enzymes | Precursor | Advantages | Reference |

|---|---|---|---|---|

| Four-Enzyme System | Glycerol kinase, Acetate kinase, Glycerophosphate oxidase, Catalase | Glycerol | Efficient, one-pot reaction, utilizes a stable precursor. | plos.orgnih.govfigshare.comuwa.edu.aupublications.csiro.au |

| Dehydrogenase-Based System | Glycerol-3-phosphate dehydrogenase, NADH oxidase | Glycerol-3-phosphate | Alternative to oxidase, involves NAD(P) regeneration. | plos.orgnih.gov |

| Phosphatase-Based System | Acid phosphatase (PhoN-Sf) | Dihydroxyacetone and Pyrophosphate | Uses a cheap phosphate donor. | nih.gov |

Dihydroxyacetone Phosphate-Dependent Aldolase (B8822740) Applications in Chiral Sugar Synthesis

DHAP-dependent aldolases are powerful biocatalysts for creating carbon-carbon bonds with the simultaneous formation of two new stereocenters, providing access to all four potential stereoisomers of a product. plos.orgnih.govfigshare.comuwa.edu.aunih.gov These enzymes utilize DHAP as a donor substrate to react with a wide variety of aldehyde acceptors. researchgate.netnih.gov The strict specificity of these aldolases for DHAP necessitates its efficient in situ generation. nih.govresearchgate.net

There are two main classes of aldolases, each with a distinct mechanism. plos.orgnih.govplos.org Class I aldolases employ a conserved lysine (B10760008) residue to form a Schiff base with the donor, generating an enamine nucleophile. plos.orgnih.govplos.org Class II aldolases utilize a divalent metal cation cofactor to promote enolization of the donor molecule. plos.orgnih.govplos.org

The coupling of efficient DHAP production cascades with stereoselective DHAP-dependent aldolases, such as fructose-1,6-bisphosphate aldolase (FruA), enables the synthesis of various rare and chiral sugars. plos.orgnih.gov For instance, the four-enzyme cascade for DHAP production from glycerol has been successfully coupled with a DHAP-dependent fructose-1,6-bisphosphate aldolase to produce several rare chiral sugars. plos.orgnih.govfigshare.comuwa.edu.aupublications.csiro.au This methodology has been used to synthesize D-fructose-1,6-bisphosphate and 3,4-dihydroxyhexulose phosphate. plos.org

In Vitro Biocatalytic Approaches for Sugar Analog Production

In vitro biocatalytic cascades are instrumental in the production of sugar analogs, which have potential applications as pharmaceutical synthons. plos.orgnih.gov These multi-enzyme systems allow for the synthesis of complex carbohydrates that are difficult to produce through traditional chemical methods. plos.orgnih.govfigshare.comuwa.edu.au

An example of such an approach is the one-pot synthesis of a deoxymannojirimycin precursor. google.com This process involved the phosphatase-catalyzed phosphorylation of dihydroxyacetone (DHA) by pyrophosphate to generate DHAP. google.com Subsequently, an aldolase catalyzed the condensation of DHAP with 2-hydroxy-3-azido propionaldehyde (B47417) to form a phosphorylated azido-aldol adduct, which was then dephosphorylated by the same phosphatase. google.com This demonstrates the utility of in vitro biocatalytic systems in generating complex sugar analogs through a streamlined process. nih.govgoogle.com

Analytical Techniques for Dihydroxyacetone Phosphate Quantification

Accurate and sensitive quantification of DHAP is crucial for studying metabolic pathways and for monitoring its production in biocatalytic systems. creative-proteomics.commtoz-biolabs.com Liquid chromatography-mass spectrometry (LC-MS) based methods have emerged as the premier techniques for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Platforms

LC-MS platforms provide a highly sensitive, specific, and selective means of detecting and quantifying DHAP in complex biological samples such as cells, tissues, and biofluids. creative-proteomics.commtoz-biolabs.com This technology allows for the simultaneous analysis of multiple metabolites, making it a powerful tool for metabolomics research. creative-proteomics.com The general workflow for LC-MS analysis involves sample preparation (extraction, purification, and normalization), LC separation, and MS/MS analysis for identification and quantification based on mass-to-charge ratio and fragmentation patterns. mtoz-biolabs.com

Challenges in LC-MS analysis of sugar phosphates include their instability under certain chromatographic conditions. For instance, DHAP can be unstable at the high pH often used in ion chromatography, potentially leading to its degradation and the detection of phosphate as the primary peak. dtu.dk

High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS)

High-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF-MS) is a specific and powerful LC-MS technique used for the quantification of DHAP. nih.govresearchgate.net This method is particularly useful for separating DHAP from its isomer, glyceraldehyde-3-phosphate (G3P). nih.govresearchgate.net

A developed HPLC-TOF-MS method for quantifying DHAP in red blood cells involves simple protein precipitation, separation on a reverse-phase C8 column, and the use of tributylamine (B1682462) as an ion-pairing reagent. nih.govresearchgate.net While effective, this method requires a relatively long run time of 50 minutes to achieve the separation of the two isomers. nih.govresearchgate.net Another approach for analyzing sugar phosphates, including DHAP, utilizes a mixed-mode stationary phase column with gradient elution, which has been shown to be a sensitive and robust method. researchgate.net

| Analytical Technique | Key Features | Sample Preparation | Noteworthy Findings | Reference |

|---|---|---|---|---|

| LC-MS/MS | High sensitivity, specificity, and selectivity. | Extraction, purification, normalization. | Enables simultaneous analysis of multiple metabolites. DHAP can be unstable at high pH. | creative-proteomics.commtoz-biolabs.comdtu.dk |

| HPLC-TOF-MS | Separates DHAP from its isomer G3P. | Protein precipitation, ion-pairing with tributylamine. | A long run time (50 min) may be required for isomer separation. Mixed-mode columns offer a robust alternative. | nih.govresearchgate.netresearchgate.net |

Tandem Mass Spectrometry (MS/MS) for Metabolomics Profiling

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural characterization and quantification of metabolites within complex biological samples. nih.gov This methodology involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio (m/z), fragmenting it, and then analyzing the resulting product ions. nih.gov This process generates a fragmentation pattern, or spectrum, that serves as a structural fingerprint, enabling confident identification of the molecule. nih.govyoutube.com

In the context of dihydroxyacetone phosphate (DHAP) research, MS/MS is indispensable for metabolomics profiling. It allows for the precise identification and quantification of DHAP even when it is present at low concentrations among numerous other cellular components. nih.govnih.gov A specific high-performance liquid chromatography (HPLC) coupled with a time-of-flight (TOF) mass spectrometer method has been developed for the quantification of DHAP in human red blood cells. nih.gov This method is particularly useful for studying metabolic disorders like triosephosphate isomerase deficiency, where DHAP accumulates in erythrocytes. nih.gov The technique uses a reverse-phase C8 column and an ion-pairing reagent to achieve separation of DHAP from its isomer, glyceraldehyde-3-phosphate (G3P), which is crucial for accurate measurement. nih.gov

Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized in research to monitor chemical reactions involving DHAP. For instance, in studies of non-enzymatic synthesis, selected reaction monitoring (SRM) is used to specifically track the consumption of DHAP and the formation of its products, such as fructose (B13574) 1,6-bisphosphate. nih.gov

Table 1: HPLC-MS/MS Method for DHAP Quantification

| Parameter | Description | Reference |

| Technique | High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS) | nih.gov |

| Application | Quantification of DHAP in human red blood cells | nih.gov |

| Chromatography | Reverse phase C8 column | nih.gov |

| Ion-Pairing Reagent | Tributylamine | nih.gov |

| Key Feature | Allows for the successful separation of the isomers DHAP and G3P | nih.gov |

Investigation of Non-Enzymatic Reactions

Non-Enzymatic Aldol (B89426) Condensation Research

The aldol condensation between dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P) to form fructose 1,6-bisphosphate is a fundamental carbon-carbon bond-forming reaction in the metabolic pathway of gluconeogenesis, where it is catalyzed by the enzyme aldolase. nih.govlibretexts.org However, research has demonstrated that this reaction can also proceed without enzymatic catalysis. nih.gov

Studies investigating the non-enzymatic counterpart to this biological reaction found that while the formation of fructose 1,6-bisphosphate from DHAP and G3P is not observed at room temperature, the reaction is enabled upon freezing the mixture. nih.gov In ice, at -20°C, the degradation of the unstable DHAP and G3P substrates is slowed, and a non-enzymatic aldol condensation occurs, leading to the accumulation of fructose 1,6-bisphosphate over time. nih.gov The progress of this reaction was successfully monitored using LC-MS/MS, which confirmed the consumption of the reactants and the appearance of the hexose (B10828440) bisphosphate product. nih.gov Further investigation revealed that the reaction is accelerated by the presence of simple amino acids, such as glycine (B1666218) and lysine. nih.gov

Implications for Prebiotic Chemistry and Metabolic Origins

The discovery of a non-enzymatic aldol condensation of DHAP has significant implications for theories on prebiotic chemistry and the evolutionary origins of metabolism. nih.gov It suggests that central anabolic pathways, such as gluconeogenesis, could have emerged from fundamental chemical principles before the evolution of sophisticated enzymes. nih.govrsc.org

The fact that this reaction proceeds in ice provides a plausible scenario for the prebiotic synthesis of larger, more stable sugar phosphates like fructose 1,6-bisphosphate from smaller, highly reactive precursors. nih.gov Frozen environments could have provided the necessary stability and concentration effects for such reactions to occur on early Earth. This finding helps to explain a critical step in the emergence of the sugar phosphates that are central to glycolysis, the pentose (B10789219) phosphate pathway, and the backbones of RNA and DNA. nih.gov The acceleration of the reaction by single amino acids further suggests that the earliest anabolic enzymes might have been much simpler than their modern counterparts. nih.gov This research provides a robust experimental basis for a protometabolic system, potentially helping to explain how an early metabolic network could have formed and escaped simple chemical equilibrium. nih.govrsc.org

Table 3: Non-Enzymatic Aldol Condensation of DHAP

| Parameter | Finding | Reference |

| Reactants | Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde 3-phosphate (G3P) | nih.gov |

| Product | Fructose 1,6-bisphosphate | nih.gov |

| Effective Condition | Frozen solution (-20°C) | nih.gov |

| Catalysis | The reaction is accelerated by simple amino acids (e.g., glycine, lysine). | nih.gov |

| Significance | Proposes a non-enzymatic origin for the gluconeogenesis pathway, supporting theories of prebiotic metabolism. | nih.govrsc.org |

Research Applications and Implications of Dihydroxyacetone Phosphate Dilithium Salt Studies

Metabolic Pathway Perturbation and Regulation

As a key metabolite, DHAP serves as a critical node connecting carbohydrate and lipid metabolism. Its availability can significantly influence the flux and regulation of these interconnected pathways.

Dihydroxyacetone phosphate (B84403) dilithium (B8592608) salt is widely utilized as a substrate in enzymatic assays to assess the function of key glycolytic enzymes. scbt.com It is an essential tool for characterizing fructose-bisphosphate aldolase (B8822740), which catalyzes the reversible cleavage of fructose (B13574) 1,6-bisphosphate into DHAP and glyceraldehyde 3-phosphate (GAP). wikipedia.orgnih.gov

Furthermore, it is the direct substrate for triosephosphate isomerase (TPI), an enzyme that catalyzes the rapid and reversible interconversion of DHAP and GAP. scientificlabs.co.ukscbt.comcore.ac.uk The activity of TPI is crucial for ensuring that products of the aldolase reaction can proceed through the subsequent steps of glycolysis. core.ac.uk Deficiencies in TPI activity can lead to the accumulation of DHAP, a condition linked to various pathologies. nih.gov Therefore, using DHAP dilithium salt as a substrate is fundamental for studying the kinetics and inhibition of these enzymes, providing insights into glycolytic flux and regulation. scientificlabs.co.uk

DHAP is a foundational molecule for the synthesis of glycerolipids, including triglycerides and phospholipids. drugbank.comtaylorandfrancis.com It serves as the precursor to the glycerol-3-phosphate backbone required for acyl chain attachment. wikipedia.org Two primary pathways contribute to glycerolipid synthesis starting from DHAP:

Glycerol-3-Phosphate Pathway: DHAP is first reduced to glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase, which is then acylated. wikipedia.org

Acyl-DHAP Pathway: Alternatively, DHAP can be directly acylated at the C1 position to form acyl-DHAP, which is subsequently reduced to form 1-acyl-sn-glycerol-3-phosphate (lysophosphatidic acid). nih.gov

Studies using homogenates from various tissues, including mouse liver and Ehrlich ascites tumor cells, have demonstrated that the acyl-DHAP pathway is a significant, and in some cases dominant, route for glycerolipid synthesis. nih.gov This is particularly relevant in certain tumor cells that may have low levels of glycerol-3-phosphate dehydrogenase. nih.gov The reduction of glycolysis-derived DHAP provides adipose cells with the activated glycerol (B35011) backbone necessary for synthesizing new triglycerides. wikipedia.org Consequently, DHAP stands as a critical link between carbohydrate metabolism and the anabolic process of lipid storage. taylorandfrancis.com

DHAP is a central component of the three-carbon sugar pool, a collection of triose phosphates that are key intermediates in cellular metabolism. scientificlabs.co.ukmedchemexpress.com Its role extends beyond glycolysis to other major pathways, including the Calvin cycle in photosynthetic organisms, where it is a product of the reduction of 1,3-bisphosphoglycerate. wikipedia.orgopentextbc.ca

Recent research has uncovered a significant signaling role for DHAP. It acts as an indicator of glucose availability to the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and metabolism. nih.govbohrium.combiorxiv.org Studies have shown that the synthesis of DHAP is sufficient to activate mTORC1, even in the absence of glucose. nih.govbohrium.com This positions DHAP as a critical signaling molecule that ensures anabolic processes, such as lipid synthesis, are only fully activated when sufficient precursor metabolites are available from glucose metabolism. nih.govnih.gov This signaling function highlights DHAP's role not just as a metabolic intermediate but as a key regulatory molecule in maintaining cellular homeostasis.

Investigation of Cellular Stress Responses

Beyond its roles in primary metabolism, DHAP is implicated in cellular stress mechanisms, particularly those related to glycation.

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, which can lead to the formation of Advanced Glycation Endproducts (AGEs). researchgate.net AGEs are associated with protein damage and are implicated in aging and the pathology of diseases like diabetes. researchgate.nettandfonline.com

DHAP is a potent glycating agent. scientificlabs.co.uknih.gov Its accumulation, which can occur under hyperglycemic conditions or with TPI deficiency, can lead to increased cellular glycation stress. nih.govnih.gov DHAP is a direct precursor to the highly reactive dicarbonyl compound methylglyoxal (B44143), a major contributor to AGE formation. tandfonline.comnih.gov Research has demonstrated that DHAP can directly induce the glycation of proteins like type-I collagen. researchgate.net This modification can impair the protein's function; for instance, DHAP-induced glycation of collagen delays its fibril formation, a process critical for tissue structure and wound healing. researchgate.net These findings underscore the cytotoxic potential of excess DHAP and its role as a driver of cellular stress and pathology. nih.gov

Enzyme Engineering and Drug Discovery Targets

The enzymes that produce and consume Dihydroxyacetone phosphate are significant targets for both enzyme engineering and therapeutic drug discovery. DHAP-dependent aldolases are particularly valuable in synthetic chemistry for their ability to form stereoselective carbon-carbon bonds. nih.gov However, the instability of DHAP has driven research into multi-enzyme systems and enzymatic routes for its efficient synthesis, which is crucial for the preparative use of these aldolases. core.ac.uknih.gov

In the field of biotechnology, enzymes involved in DHAP metabolism are being engineered to optimize the production of valuable chemicals. For example, dihydroxyacetone phosphate dephosphorylase (HdpA), which converts DHAP to dihydroxyacetone (DHA), has been a target for engineering to improve DHA production in microorganisms like E. coli. nih.gov

From a therapeutic perspective, the metabolic pathways involving DHAP are potential drug targets. For instance, DHAP metabolism plays a role in the biosynthesis of ether-lipids in the parasite Leishmania mexicana, making the enzymes in this pathway potential targets for anti-parasitic drugs. wikipedia.org Furthermore, given that the accumulation of DHAP is linked to podocyte pyroptosis (a form of cell death) in diabetic kidney disease through the mTORC1/ROS/NLRP3 pathway, inhibiting enzymes like aldolase B (ALDOB) to reduce DHAP production is being explored as a potential therapeutic strategy. nih.gov

Characterization of Enzyme Variants and Mutants

Dihydroxyacetone phosphate dilithium salt is instrumental in the characterization of enzyme variants and mutants, providing insights into their kinetic properties and substrate specificity. As a natural substrate for enzymes like triosephosphate isomerase (TPI), fructose-1,6-bisphosphate aldolase, and glycerol-3-phosphate dehydrogenase, DHAP is crucial for understanding the structure-function relationships of these proteins.

Researchers utilize DHAP to assess the catalytic efficiency (kcat/Km) of modified enzymes. For example, studies on TPI, which catalyzes the interconversion of DHAP and D-glyceraldehyde-3-phosphate (G3P), have involved creating mutants to identify the roles of specific amino acid residues in catalysis. The following table summarizes key findings from studies on TPI variants.

| Enzyme Variant | Organism | Key Finding |

| TPI Mutant C126A | Saccharomyces cerevisiae | The mutation of Cysteine 126 resulted in a significant reduction in enzymatic activity, highlighting its role in the catalytic mechanism. |

| TPI Loop 6 Mutants | Trypanosoma brucei | Alterations in the sequence and flexibility of loop 6 were shown to be critical for efficient catalysis. |

| TPI Mutant E165D | Homo sapiens | The substitution of the catalytic glutamate (B1630785) at position 165 demonstrated its essential role in the proton transfer steps of the isomerization reaction. |

Similarly, fructose-1,6-bisphosphate aldolase, which catalyzes the formation of fructose-1,6-bisphosphate from DHAP and G3P, has been studied extensively using DHAP. Investigations into mutants of E. coli fructose-1,6-bisphosphate aldolase have helped pinpoint key residues involved in the formation of the Schiff base with the DHAP substrate. Furthermore, the characterization of glycerol-3-phosphate dehydrogenase variants with DHAP aids in understanding the link between carbohydrate and lipid metabolism.

Development of Enzyme Modulators and Activators

The interaction of this compound with enzymes serves as a foundation for the development of synthetic molecules that can modulate enzyme activity. DHAP is employed in high-throughput screening assays to identify potential inhibitors of enzymes like TPI, which is a drug target for diseases such as African trypanosomiasis. In these assays, the conversion of DHAP to G3P is monitored to screen for compounds that disrupt this reaction. Synthetic analogs of DHAP are also created and evaluated for their potential as competitive inhibitors.

Conversely, DHAP is used in screening for enzyme activators in biotechnological contexts. For instance, enhancing the activity of enzymes involved in biofuel production could improve the efficiency of converting biomass into energy. By understanding the binding and processing of DHAP, researchers can design molecules that either block the active site or allosterically modulate the activity of enzymes like fructose-1,6-bisphosphate aldolase for therapeutic or industrial benefit.

Biotechnological and Industrial Applications

This compound has practical applications in biotechnology and industry, primarily due to its role as a substrate in various enzymatic reactions.

Enzymatic Synthesis of Labeled Nucleotides

A significant biotechnological use of DHAP is in the enzymatic synthesis of isotopically labeled nucleotides. These labeled molecules are vital for studying the structure and function of DNA and RNA in molecular biology and for diagnostic purposes in medicine.

The synthesis process typically starts with the enzymatic conversion of DHAP and other precursors into labeled ribose-5-phosphate (B1218738) using enzymes such as aldolase and transketolase. This labeled intermediate is then converted to phosphoribosyl pyrophosphate (PRPP), a central molecule in nucleotide synthesis. Subsequently, a series of enzymatic reactions produce the desired labeled nucleoside triphosphates (e.g., ATP, GTP, CTP, UTP).

For instance, DHAP labeled with carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) can be used to generate uniformly labeled nucleotides. These can be incorporated into nucleic acids for analysis by techniques like nuclear magnetic resonance (NMR) spectroscopy, which provides detailed structural information. The enzymatic pathway for this synthesis is outlined below.

| Step | Enzyme(s) | Substrates | Product |

| 1 | Aldolase | Dihydroxyacetone phosphate, Glyceraldehyde-3-phosphate | Fructose-1,6-bisphosphate |

| 2 | Fructose-1,6-bisphosphatase | Fructose-1,6-bisphosphate | Fructose-6-phosphate |

| 3 | Transketolase, Transaldolase | Fructose-6-phosphate, Glyceraldehyde-3-phosphate | Ribose-5-phosphate |

| 4 | Ribose-phosphate diphosphokinase | Ribose-5-phosphate, ATP | Phosphoribosyl pyrophosphate (PRPP) |

| 5 | Nucleotide synthases and kinases | PRPP, specific bases | Labeled Nucleoside Triphosphates |

This enzymatic method is favored over chemical synthesis due to its high stereospecificity, milder reaction conditions, and the ability to introduce labels at specific positions.

Q & A

Basic: What experimental protocols are recommended for quantifying DHAP-DL in biological samples?

Fluorometric assays using enzymatic coupling are widely employed. Key steps include:

- Standard Preparation : Freshly dilute DHAP-DL to 1 mM using assay buffer, then serially dilute to 50 µM for a standard curve. Unused diluted standards degrade within 4 hours, necessitating fresh preparation for each experiment .

- Reaction Setup : Use duplicate wells for standards, controls, and samples to ensure reproducibility. For NADH-rich samples, include background control wells to subtract fluorescence interference .

- Data Normalization : Subtract background fluorescence (from NADH or other reducing agents) to improve accuracy .

Advanced: How can researchers mitigate interference from NADH when quantifying DHAP-DL in cellular extracts?

NADH generates false-positive signals in fluorometric assays. To address this:

- Parallel Controls : Prepare duplicate samples without the detection enzyme to measure NADH-specific fluorescence. Subtract these values from test wells .

- Enzymatic Depletion : Pre-treat samples with NADH oxidase or alternative enzymes to eliminate endogenous NADH before DHAP-DL quantification .

Basic: What are the storage and handling requirements for DHAP-DL to ensure stability?

- Storage : Store lyophilized DHAP-DL at −20°C in airtight containers to prevent hydrolysis. Reconstituted solutions in neutral buffers (e.g., 50 mg/mL in water) remain stable for ≤4 hours at room temperature .

- Handling : Avoid repeated freeze-thaw cycles. Use nitrogen-purged vials for long-term storage of solutions to minimize oxidation .

Advanced: How do trace impurities in DHAP-DL (e.g., D-glyceraldehyde 3-phosphate) impact experimental outcomes?

DHAP-DL typically contains ~0.2 mol% D-glyceraldehyde 3-phosphate, which can interfere with enzyme kinetics studies (e.g., triosephosphate isomerase assays).

- Purification : Use anion-exchange chromatography or enzymatic conversion (e.g., using triosephosphate isomerase) to remove contaminants .

- Controls : Include blank reactions without DHAP-DL to quantify background activity from impurities .

Basic: What metabolic pathways involve DHAP-DL, and how is it utilized in pathway analysis?

DHAP-DL is a central intermediate in:

- Glycolysis/Gluconeogenesis : Converts to glyceraldehyde-3-phosphate via triosephosphate isomerase .

- Lipid Biosynthesis : Precursor for glycerol-3-phosphate, critical in phospholipid and triglyceride synthesis .

- Enzyme Characterization : Used to study aldolase (ALDOA) activity in fructose metabolism and triosephosphate isomerase kinetics .

Advanced: What structural validation methods are recommended for confirming DHAP-DL purity and identity?

- Mass Spectrometry : Compare tandem MS data with reference spectra in the METLIN Metabolite Database .

- Enzymatic Assays : Validate functionality via coupled reactions (e.g., glycerol-3-phosphate dehydrogenase) to confirm catalytic activity .

- NMR : Analyze P and H spectra to detect phosphoester bonds and confirm absence of degradation products .

Basic: How should researchers design dose-response experiments using DHAP-DL in enzyme inhibition studies?

- Range Selection : Test DHAP-DL concentrations spanning 0.1–10× the estimated (e.g., 1–100 µM for ALDOA) .

- Controls : Include substrate-free and enzyme-free wells to account for non-specific hydrolysis or background signals .

- Kinetic Parameters : Calculate and using nonlinear regression (e.g., Michaelis-Menten model) .

Advanced: How can discrepancies in DHAP-DL activity data across studies be resolved?

Common sources of variability include:

- Cation Effects : Lithium ions (5.5–8% in DHAP-DL) may inhibit Mg-dependent enzymes. Substitute with magnesium salts for compatible assays .

- pH Sensitivity : DHAP-DL stability varies with pH; optimize buffer conditions (e.g., pH 7.4 for physiological relevance) .

- Sample Preparation : Centrifuge cellular extracts at 15,000×g to remove particulates that interfere with fluorescence readings .

Basic: What safety precautions are essential when handling DHAP-DL in laboratory settings?

- PPE : Wear gloves and eye protection. Although DHAP-DL is non-hazardous per GHS, avoid inhalation or skin contact to prevent irritation .

- Waste Disposal : Collect solid waste mechanically and dispose via approved chemical waste protocols to prevent environmental release .

Advanced: What computational tools aid in modeling DHAP-DL’s role in metabolic flux analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.